Thulium triiodate

Description

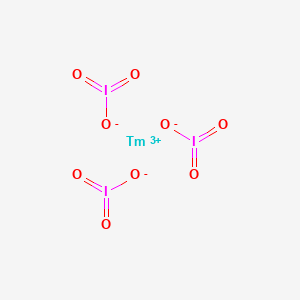

Thulium triiodate (Tm(IO₃)₃) is a rare-earth iodate compound comprising thulium (Tm³⁺) and iodate (IO₃⁻) ions. As a member of the lanthanide series, thulium’s +3 oxidation state confers unique chemical stability and optical properties to its compounds. Its synthesis typically involves reacting thulium oxide (Tm₂O₃) with iodic acid (HIO₃) under controlled conditions, yielding crystalline structures analogous to other rare-earth iodates .

Properties

CAS No. |

14723-97-8 |

|---|---|

Molecular Formula |

I3O9Tm |

Molecular Weight |

693.64 g/mol |

IUPAC Name |

thulium(3+);triiodate |

InChI |

InChI=1S/3HIO3.Tm/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |

InChI Key |

BSUUCDACXQTNMW-UHFFFAOYSA-K |

SMILES |

[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Tm+3] |

Canonical SMILES |

[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Tm+3] |

Other CAS No. |

14723-97-8 |

Origin of Product |

United States |

Comparison with Similar Compounds

Physical and Chemical Properties

The table below compares Tm(IO₃)₃ with neodymium triiodate (Nd(IO₃)₃) and dysprosium triiodate (Dy(IO₃)₃), based on extrapolated data from lanthanide triiodate trends and market reports :

| Property | Tm(IO₃)₃ | Nd(IO₃)₃ | Dy(IO₃)₃ |

|---|---|---|---|

| Molecular Weight (g/mol) | 648.2 (calculated) | 634.0 | 672.4 |

| Melting Point (°C) | ~800 (estimated) | 760–780 | 790–810 |

| Solubility in Water | Insoluble | Slightly soluble | Insoluble |

| Crystal Structure | Monoclinic | Monoclinic | Monoclinic |

| Thermal Stability | High (>600°C) | Moderate (>550°C) | High (>650°C) |

Key Observations :

- Tm(IO₃)₃’s higher molecular weight and melting point compared to Nd(IO₃)₃ reflect thulium’s smaller ionic radius (0.994 Å vs. 1.123 Å for Nd³⁺), leading to stronger ionic bonding .

- Dy(IO₃)₃ exhibits superior thermal stability, likely due to dysprosium’s intermediate position in the lanthanide series, balancing ionic radius and charge density .

Production and Market Trends

Global production of lanthanide triiodates is dominated by Nd(IO₃)₃ and Dy(IO₃)₃ due to their applications in lasers, phosphors, and nuclear shielding.

| Parameter | Tm(IO₃)₃ | Nd(IO₃)₃ | Dy(IO₃)₃ |

|---|---|---|---|

| Global Production (kg/yr) | <10 (estimated) | ~5,000 | ~2,500 |

| Price (USD/kg) | ~15,000 | 1,200–1,500 | 3,000–3,500 |

| Key Manufacturers | Lab-scale only | China (80% capacity) | China, EU |

Insights :

Q & A

What are the established methods for synthesizing Thulium triiodate (TmI₃), and what methodological considerations ensure reproducibility?

Basic Research Question

this compound is typically synthesized via solid-state reactions under controlled stoichiometric conditions. A common protocol involves heating Tm₂O₃ with excess HI in a sealed quartz ampoule at 400–500°C for 48–72 hours . Key considerations include:

- Stoichiometric precision : Deviations >2% in reactant ratios can lead to impurities like TmOI or unreacted Tm₂O₃.

- Inert atmosphere : Moisture-sensitive reactions require anhydrous conditions (e.g., glovebox use) to prevent hydrolysis .

- Characterization validation : Pair XRD with Raman spectroscopy to confirm crystal structure (e.g., hexagonal P6₃/mmc symmetry) and phase purity .

How can researchers characterize the structural and electronic properties of this compound to resolve discrepancies in reported lattice parameters?

Basic Research Question

Discrepancies in lattice parameters (e.g., a = 6.12 Å vs. 6.08 Å) often arise from synthesis conditions or measurement techniques. A robust methodology includes:

- Single-crystal XRD : Resolve anisotropic thermal parameters to minimize systematic errors.

- XPS validation : Confirm Tm³⁺ oxidation state via 4f core-level spectra (binding energy ~158 eV) .

- Computational cross-check : Compare experimental data with DFT-predicted lattice constants (e.g., using VASP or Quantum ESPRESSO) .

What experimental strategies address contradictions in reported magnetic properties of this compound?

Advanced Research Question

Conflicting reports on magnetic susceptibility (e.g., χ vs. T curves) may stem from sample purity or measurement protocols. Mitigation strategies include:

- Controlled synthesis : Use ultra-high-purity Tm₂O₃ (>99.95%) and monitor HI gas flow rates to avoid oxygen vacancies .

- Standardized SQUID protocols : Calibrate measurements with a Gd₂(SO₄)₃ reference and exclude diamagnetic contributions via Pascal’s corrections .

- Variable-field studies : Perform AC susceptibility under 0.1–7 T fields to distinguish intrinsic magnetism from spurious signals .

How can researchers optimize experimental design to study this compound’s catalytic activity in oxidative reactions?

Advanced Research Question

Designing catalytic studies requires:

- Factorial DOE : Vary temperature (100–300°C), pressure (1–10 bar), and TmI₃ loading (1–5 mol%) to identify optimal conditions .

- In situ Raman/FTIR : Track intermediate species (e.g., iodate radicals) during reaction cycles .

- Kinetic isotope effects : Use D₂O or ¹⁸O₂ to probe rate-determining steps in oxidation pathways .

What challenges arise in obtaining high-purity this compound, and how can they be methodologically addressed?

Advanced Research Question

Key challenges include:

- HI gas contamination : Residual HI can form hydrated phases. Post-synthesis annealing at 200°C under dynamic vacuum (<10⁻³ mbar) removes adsorbed HI .

- Oxygen impurities : Use Zr getters in ampoules to scavenge trace O₂ during synthesis .

- Analytical validation : Combine ICP-MS (detection limit: 0.1 ppm for Tm) with TGA to quantify purity (>99.9%) .

How should researchers analyze conflicting data on this compound’s bandgap measurements (eV vs. eV)?

Advanced Research Question

Discrepancies may arise from surface defects or measurement techniques. Resolve via:

- UV-Vis-NIR diffuse reflectance : Use Kubelka-Munk transformations and Tauc plots with ≥3 sample replicates .

- Surface passivation : Treat samples with HF etch to remove oxide layers before measurement .

- Ellipsometry cross-validation : Compare optical constants with spectroscopic data to isolate bulk vs. surface contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.